4,5-diamino-2-chloro-N-ethylbenzamide
Description
4,5-Diamino-2-chloro-N-ethylbenzamide is a benzamide derivative characterized by a chloro substituent at the 2-position, amino groups at the 4- and 5-positions, and an ethylamide side chain. This structure confers unique physicochemical properties, such as enhanced solubility (due to amino groups) and moderate lipophilicity (from the ethyl group).
However, the instability of vicinal diamines, as noted in , suggests that handling and storage require stringent conditions (e.g., inert atmospheres or immediate derivatization) .
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4,5-diamino-2-chloro-N-ethylbenzamide |
InChI |
InChI=1S/C9H12ClN3O/c1-2-13-9(14)5-3-7(11)8(12)4-6(5)10/h3-4H,2,11-12H2,1H3,(H,13,14) |
InChI Key |
YETIZGBXHZLQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1Cl)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diamino-2-chloro-N-ethylbenzamide typically involves multi-step organic reactions. One common method includes the chlorination of a benzamide precursor followed by amination reactions to introduce the amino groups at the 4 and 5 positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 4,5-diamino-2-chloro-N-ethylbenzamide may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for temperature and pressure control is common to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diamino-2-chloro-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4,5-Diamino-2-chloro-N-ethylbenzamide is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-diamino-2-chloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of 4,5-diamino-2-chloro-N-ethylbenzamide with structurally analogous benzamides and diamines reveals significant differences in reactivity, stability, and application. Below is a detailed table and discussion:
Key Findings :
- Functional Group Influence: Amino vs. Halogen Groups: The target compound’s diamino groups enhance solubility and reactivity compared to halogenated analogs like etobenzanid or fluorobenzene diamines. However, this also increases susceptibility to oxidation, necessitating protective strategies during synthesis . Ethylamide vs. PEG Chains: The ethyl group in the target compound offers moderate lipophilicity, whereas PEGylated benzamides (e.g., Thalidomide-PEG2-Alisertib) exhibit prolonged circulation times in biological systems .
- Stability and Reactivity: Vicinal diamines (e.g., 5-fluorobenzene-1,2-diamine) are notoriously unstable, but the ethylamide group in the target compound may mitigate this by sterically shielding reactive NH₂ groups . Chlorine at the 2-position (vs. 4-position in etobenzanid) may reduce electrophilicity, altering binding affinity in biological targets .
- Applications: Pharmaceuticals: The target compound’s amino groups position it for use in drug discovery, contrasting with etobenzanid’s agricultural role . Antimicrobial Activity: Oxadiazole-containing benzamides () demonstrate heterocycle-dependent bioactivity, whereas the target’s amino groups may favor different mechanisms (e.g., intercalation or enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
